

Application Notes and Protocols for the Semi-Synthesis of Opioids from Codeinone

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Compound of Interest

Compound Name:	Codeinone
Cat. No.:	B1234495

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These application notes provide a comprehensive overview of the methodologies for the semi-synthesis of clinically significant opioids, including hydrocodone and oxycodone, using **codeinone** as a key starting material. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways and biological mechanisms are presented to facilitate research and development in this field.

Overview of Synthetic Pathways from Codeinone

Codeinone is a pivotal intermediate in the semi-synthesis of a range of opioid analgesics. Derived from naturally occurring opiates like codeine or thebaine, it serves as a versatile precursor for modifications that enhance analgesic potency. The primary synthetic routes discussed herein involve the catalytic hydrogenation of **codeinone** to produce hydrocodone and a multi-step conversion to oxycodone via a 14-hydroxy**codeinone** intermediate. Both chemical and biocatalytic approaches to these transformations are explored.

Data Presentation: Synthesis of Opioids from Codeinone

The following tables summarize quantitative data for the key synthetic transformations starting from **codeinone**.

Table 1: Synthesis of Hydrocodone from **Codeinone**

Method	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Catalytic						
Hydrogenation	Pd/C	Acetic Acid	Ambient	18	~85	[1]
Transfer Hydrogenation	Pd/C, Sodium Hypophosphite	Acetic Acid	Ambient	-	High	[2]
Biotransformation (P. putida M10)	NADH-dependent morphinone reductase	Phosphate Buffer (pH 7.0)	-	-	-	[3]

Table 2: Synthesis of 14-Hydroxycodeinone from Codeinone

Method	Oxidizing Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Hydrogen Peroxide Oxidation	H ₂ O ₂	Formic Acid/Water	43	6	~40	[1]
Peroxyacid Oxidation (from dienol acetate)	m-CPBA	Acetic Acid	Room Temp	-	70-80	[1]
Catalytic Air Oxidation	MnSO ₄ /Na ₂ S ₂ O ₅	Aqueous Solution	-	-	High	[4]
Biotransformation (P. putida M10)	Cell-free extracts	Phosphate Buffer (pH 7.0)	-	7	-	[3]

Table 3: Synthesis of Oxycodone from 14-Hydroxycodeinone

Method	Catalyst	Solvent	Pressure (psi)	Time (h)	Yield (%)	Reference
Catalytic Hydrogenation	10% Pd/C (50% water wet)	Acetic Acid	38	3	70-85	[5]
Catalytic Transfer Hydrogenation	Pd/C, Formic Acid	-	-	1	-	[5]
Catalytic Hydrogenation	5% Pd/BaSO ₄	Methanol	-	-	High	[2]

Experimental Protocols

Synthesis of Hydrocodone from Codeinone

Method: Catalytic Hydrogenation

This protocol describes the reduction of the 7,8-double bond of **codeinone** to yield hydrocodone.

Materials:

- **Codeinone**
- 10% Palladium on Carbon (Pd/C) catalyst
- Glacial Acetic Acid
- Methanol
- Sodium Bicarbonate solution (saturated)
- Dichloromethane
- Anhydrous Sodium Sulfate
- Hydrogen gas supply
- Hydrogenation apparatus

Procedure:

- Dissolve **codeinone** in a minimal amount of glacial acetic acid in a suitable reaction vessel for hydrogenation.
- Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the **codeinone**).
- Place the reaction vessel in a hydrogenation apparatus.
- Evacuate the vessel and purge with hydrogen gas three times.

- Pressurize the vessel with hydrogen gas to approximately 40 psi.
- Stir the reaction mixture vigorously at room temperature for 18-24 hours or until hydrogen uptake ceases.
- Carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
- Combine the filtrate and washes and remove the solvent under reduced pressure.
- Dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude hydrocodone.
- The crude product can be further purified by column chromatography or crystallization.

Synthesis of Oxycodone from Codeinone

This is a two-step process involving the initial formation of 14-hydroxy**codeinone**, followed by its hydrogenation.

Step 1: Synthesis of 14-Hydroxy**codeinone** from **Codeinone** Dienol Acetate

This method involves the formation of a dienol acetate intermediate, which is then oxidized.

Materials:

- **Codeinone**
- Acetic Anhydride
- Acetyl Chloride

- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane
- Sodium Bicarbonate solution (saturated)
- Anhydrous Sodium Sulfate

Procedure:

- Formation of **Codeinone** Dienol Acetate: Reflux a solution of **codeinone** in acetic anhydride containing a catalytic amount of acetyl chloride for several hours. Monitor the reaction by TLC.
- After completion, cool the reaction mixture and carefully add it to a cold, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetyl chloride.
- Extract the product with dichloromethane.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain the crude **codeinone** dienol acetate.
- Oxidation to 14-Hydroxy**codeinone**: Dissolve the crude **codeinone** dienol acetate in dichloromethane.
- Cool the solution in an ice bath and add a solution of m-CPBA in dichloromethane dropwise.
- Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
- Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.
- Wash with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to yield crude 14-hydroxy**codeinone**.

Step 2: Hydrogenation of 14-Hydroxy**codeinone** to Oxycodone

Materials:

- 14-Hydroxy**codeinone**
- 10% Palladium on Carbon (Pd/C) catalyst (50% water wet)
- Glacial Acetic Acid
- Hydrogen gas supply
- Hydrogenation apparatus

Procedure:

- Dissolve 14-hydroxy**codeinone** in glacial acetic acid in a hydrogenation vessel.[5]
- Add 10% Pd/C catalyst (50% water wet) to the solution.[5]
- Pressurize the vessel with hydrogen to 38 psi and shake at ambient temperature for approximately 3 hours.[5]
- Monitor the reaction by HPLC to confirm the consumption of the starting material.
- Release the pressure and filter the catalyst.
- The filtrate containing oxycodone can be further purified by crystallization, typically after conversion to a salt such as the hydrochloride.[5]

Biocatalytic Synthesis Protocols

Biotransformation of Codeinone to 14-Hydroxycodeinone and Oxycodone using *Pseudomonas putida* M10

This protocol outlines the use of whole-cell biotransformation for the synthesis of oxycodone precursors.

Materials:

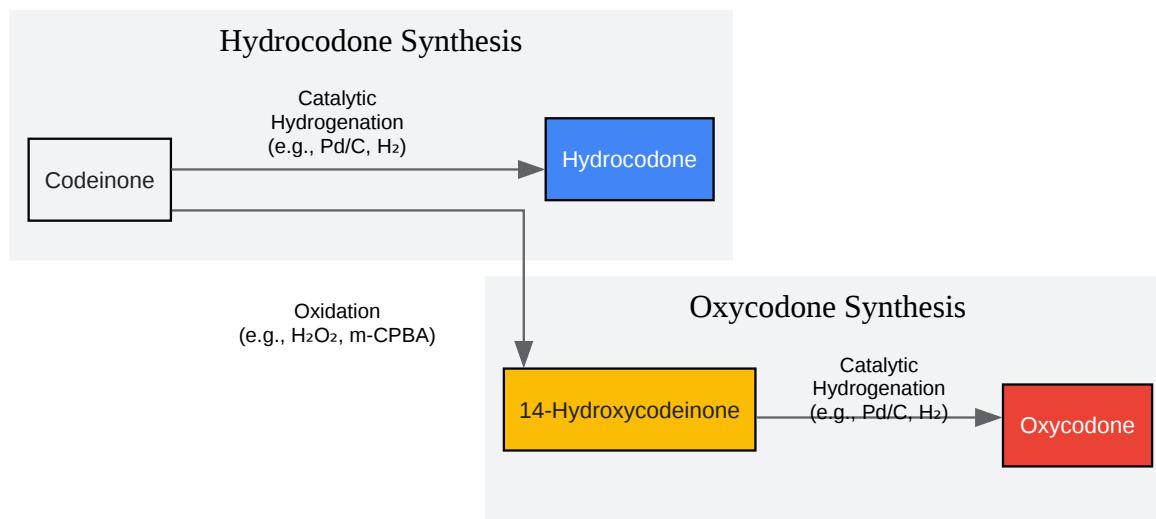
- *Pseudomonas putida* M10 cell culture
- Phosphate buffer (42 mM, pH 7.0)
- **Codeinone**
- **14-Hydroxycodeinone**
- Glucose
- Centrifuge
- Incubator shaker
- HPLC for analysis

Procedure:

- Cell Culture: Grow *Pseudomonas putida* M10 in a suitable medium supplemented with glucose. Harvest the cells by centrifugation when they reach the desired growth phase.
- Preparation of Washed Cells: Wash the harvested cells with 42 mM phosphate buffer (pH 7.0) to remove residual growth medium.
- Biotransformation of **Codeinone**: Resuspend the washed cells in the phosphate buffer. Add **codeinone** to the cell suspension (e.g., to a final concentration of 5 or 10 mM).^[3]
- Incubate the mixture in a shaker at an appropriate temperature (e.g., 30°C).
- Monitor the formation of 14-hydroxy**codeinone** and 14-hydroxycodine over time by taking samples, centrifuging to remove cells, and analyzing the supernatant by HPLC.^[3]
- Production of Oxycodone: For the conversion of 14-hydroxy**codeinone** to oxycodone, incubate washed cells of *P. putida* M10 with 14-hydroxy**codeinone** in the phosphate buffer. ^[3]

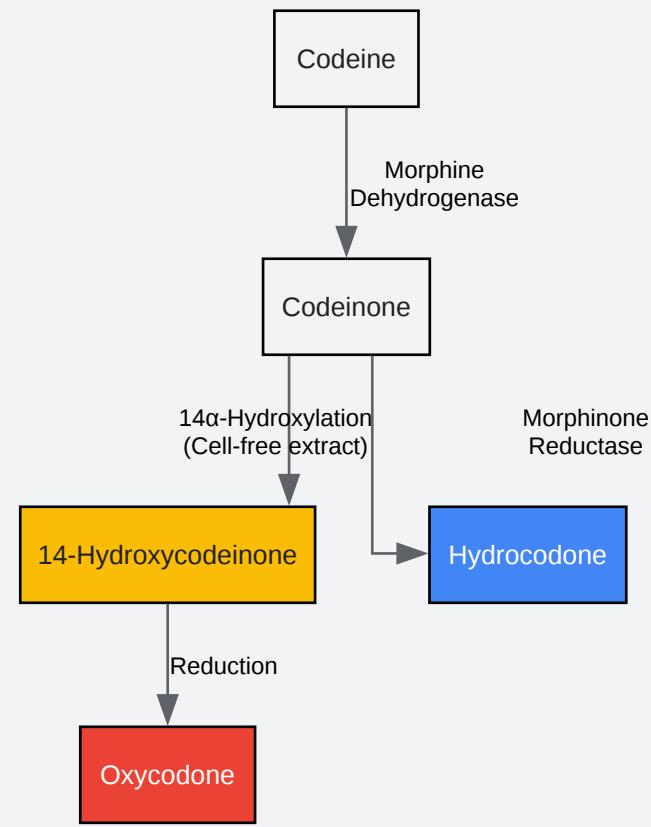
- Monitor the formation of oxycodone by HPLC. The biotransformation can yield oxycodone, which can then be extracted and purified.[3] A reported yield for this biotransformation was 13%. [3]

Mandatory Visualizations

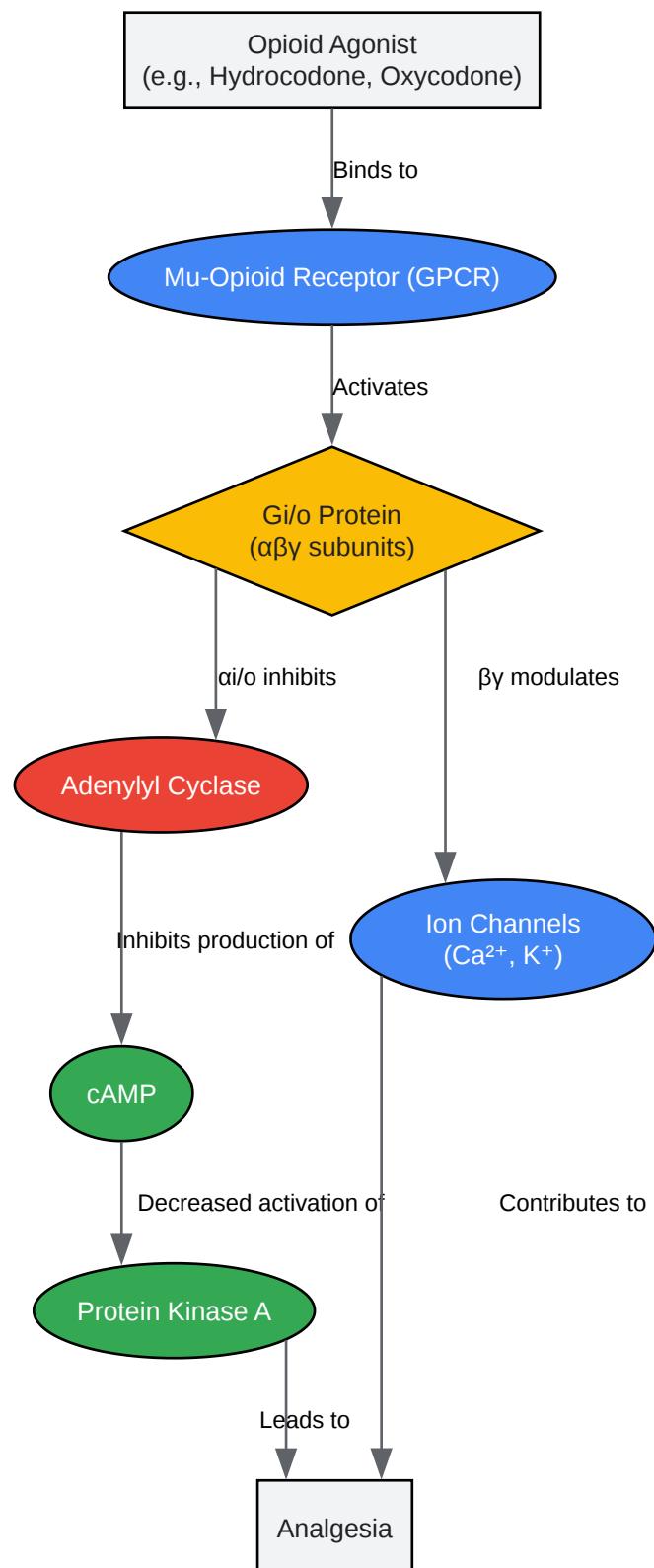


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Caption: Chemical synthesis pathways from **codeinone** to hydrocodone and oxycodone.

Biotransformation with *Pseudomonas putida* M10[Click to download full resolution via product page](#)

Caption: Biocatalytic transformations of codeine and **codeinone** by *Pseudomonas putida* M10.

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References

- 1. CN110770238A - Hydrogenation process for the preparation of oxycodone hydrochloride from 14-hydroxycodeinone - Google Patents [patents.google.com]
- 2. research.monash.edu [research.monash.edu]
- 3. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
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